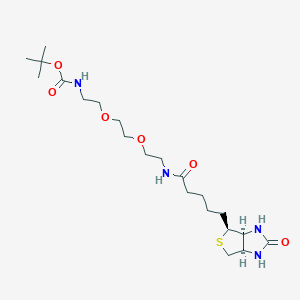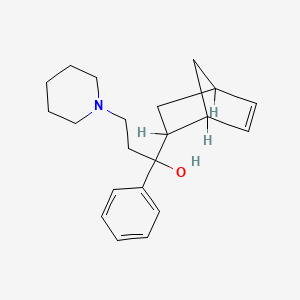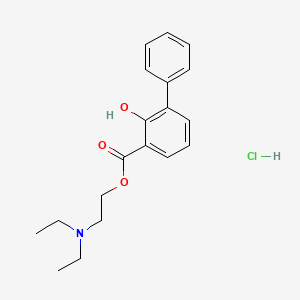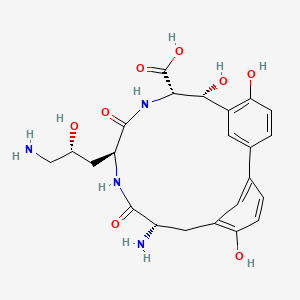
Boldenonundecylenat
Übersicht
Beschreibung
Boldenon-Undecylenat: ist ein synthetisches Androgen und anaboles Steroid, das hauptsächlich in der Veterinärmedizin, insbesondere bei Pferden, eingesetzt wird. Es ist bekannt für seine starken anabolen Wirkungen und seine moderaten androgenen Wirkungen. Boldenon-Undecylenat ist ein lang wirkendes Prodrug von Boldenon, das heißt, es wird im Körper in Boldenon umgewandelt. Es wurde in den 1960er Jahren für den medizinischen Einsatz eingeführt und ist auch für seinen Einsatz zur Verbesserung der Körperform und der Leistung bekannt .
Wissenschaftliche Forschungsanwendungen
Chemie: Boldenon-Undecylenat wird in der Forschung verwendet, um die Synthese und Reaktionen anaboler Steroide zu untersuchen. Es dient als Modellverbindung für das Verständnis des chemischen Verhaltens von Steroiden.
Biologie: In der biologischen Forschung wird Boldenon-Undecylenat verwendet, um seine Auswirkungen auf das Muskelwachstum, die Aktivität des Androgenrezeptors und die Stoffwechselwege zu untersuchen. Es wird auch verwendet, um die Auswirkungen anaboler Steroide auf verschiedene physiologische Prozesse zu untersuchen.
Medizin: Boldenon-Undecylenat wurde auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich seiner Auswirkungen auf Muskelschwund und seine Rolle in der Hormonersatztherapie. seine Anwendung in der Humanmedizin wurde aufgrund von Sicherheitsbedenken eingestellt .
Industrie: In der Veterinärindustrie wird Boldenon-Undecylenat verwendet, um das Muskelwachstum zu fördern und die körperliche Leistungsfähigkeit von Tieren, insbesondere Pferden, zu verbessern. Es wird auch in der Forschung eingesetzt, um neue anabole Steroidformulierungen zu entwickeln .
Wirkmechanismus
Boldenon-Undecylenat entfaltet seine Wirkungen durch Bindung an Androgenrezeptoren, die in verschiedenen Geweben im gesamten Körper vorhanden sind. Nach der Bindung an den Androgenrezeptor transloziert der Komplex in den Zellkern, wo er als Transkriptionsfaktor wirkt und die Expression bestimmter Gene reguliert. Diese Gene kodieren für Proteine, die für die physiologischen Wirkungen von Boldenon-Undecylenat verantwortlich sind, wie z. B. gesteigertes Muskelwachstum und verbesserte körperliche Leistungsfähigkeit. Die spezifischen molekularen Mechanismen umfassen die Aktivierung anaboler Pfade, die für die Proteinsynthese und das Muskelwachstum verantwortlich sind .
Wirkmechanismus
Target of Action
Boldenone undecylenate is a synthetic derivative of testosterone and a widely used anabolic androgenic steroid . The primary target of boldenone undecylenate is the androgen receptor . Androgens are a group of hormones that play a role in male traits and reproductive activity. They bind to the androgen receptor, which regulates gene transcription .
Mode of Action
Boldenone undecylenate exerts its effects by acting as a steroid hormone with androgenic activity . It binds to the androgen receptors, triggering molecular events that regulate gene expression . This interaction leads to changes at the cellular level, including increased protein synthesis and muscle growth .
Biochemical Pathways
The specific molecular mechanisms involved in the action of boldenone undecylenate include the activation of anabolic pathways responsible for protein synthesis and muscle growth . It also has anabolic effects on bone and muscle tissue, leading to improved physical performance .
Pharmacokinetics
Boldenone undecylenate is a prodrug of boldenone . When administered via intramuscular injection, a depot is formed from which boldenone undecylenate is slowly released into the body and then transformed into boldenone . The drug possesses a biological half-life of 14 days when administered by intramuscular injection .
Result of Action
The result of boldenone undecylenate’s action is increased muscle growth and improved physical performance . It enhances protein synthesis, nitrogen retention, suppresses corticosteroid secretion, promotes IGF-1 production, and increases red blood cell production .
Biochemische Analyse
Biochemical Properties
Boldenone Undecylenate interacts with various enzymes and proteins, including androgen receptors protein (AR) and heat shock protein 90 (Hsp 90) . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
Boldenone Undecylenate has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it causes significant rises in serum ALT, AST, TP, ALB, TC, TG, LDL-C, VLDL-C, urea, creatinine, uric acid, potassium, and MDA levels .
Molecular Mechanism
At the molecular level, Boldenone Undecylenate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has an additional double bond between the carbons 1 and 2 of its molecule, which makes the rate at which it is released more gradual than that of other steroids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boldenone Undecylenate change over time. It has been observed that Boldenone Undecylenate causes significant increases in NO and MDA concentrations and SOD activity after one and two months of treatment .
Dosage Effects in Animal Models
The effects of Boldenone Undecylenate vary with different dosages in animal models. For instance, intramuscular injection of Boldenone Undecylenate to male New Zealand rabbits enhances body gain and increased some hematological parameters . It also increased oxidative stresses biomarkers levels, pro-inflammatory cytokines, and creatinine indicating side effects on the liver and kidneys .
Metabolic Pathways
Boldenone Undecylenate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and also affects metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Boldenon-Undecylenat umfasst mehrere Schritte:
Verätherungsreaktion: Absoluter Ethylalkohol und Triethylorthoformiat werden zu einem Reaktionskessel gegeben, gefolgt von der Zugabe von 1,4-Androstadien-3,17-dion, Pyridinhydrobromid und Triethylamin. Das Gemisch wird dann zur Kristallisation eingefroren, mit absolutem Ethylalkohol gewaschen und filtriert, um das feuchte Ätherat zu erhalten.
Reduktions- und Hydrolysereaktion: Methylalkohol wird zu dem Reaktionskessel gegeben, gefolgt von der Zugabe von Ätheratpyridin und Natriumborhydrid. Das Gemisch wird zur Reaktion erhitzt, und eine Dünnschichtchromatographie wird durchgeführt. Nach der Reduktionsreaktion wird die Temperatur reguliert und der pH-Wert eingestellt. Das Gemisch wird zu einer dichten Aufschlämmung konzentriert, Wasser wird hinzugefügt, und das Gemisch wird abgekühlt und zentrifugiert, um das reduzierte Hydrolysat zu erhalten, welches das Rohprodukt von Boldenon ist.
Raffinierung des Rohprodukts: Das Rohprodukt wird zu einem Produktionskessel mit Methylalkohol und Wasser gegeben, mit Dampf erhitzt, abgekühlt und zentrifugiert, um das Endprodukt zu erhalten.
Industrielle Produktionsmethoden: Die industrielle Produktion von Boldenon-Undecylenat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die präzise Kontrolle der Reaktionsbedingungen, Reinigungsschritte und Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen: Boldenon-Undecylenat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können Boldenon-Undecylenat in seine aktive Form, Boldenon, umwandeln.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Steroidgerüst auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid wird üblicherweise als Reduktionsmittel verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidationsprodukte: Verschiedene oxidierte Metaboliten.
Reduktionsprodukte: Boldenon.
Substitutionsprodukte: Halogenierte oder nukleophil substituierte Derivate
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Testosteron: Boldenon-Undecylenat ähnelt Testosteron, hat aber eine Doppelbindung an der 1-Position, was ihm andere anabole und androgene Eigenschaften verleiht.
Nandrolon: Ein weiteres anaboles Steroid mit ähnlichen Wirkungen, aber unterschiedlicher chemischer Struktur und Eigenschaften.
Methenolon: Bekannt für seine milden anabolen Wirkungen und seine geringen androgenen Eigenschaften.
Einzigartigkeit: Boldenon-Undecylenat ist einzigartig aufgrund seiner lang anhaltenden Wirkungen und seiner Fähigkeit, das Muskelwachstum mit moderaten androgenen Wirkungen zu fördern. Es ist auch bekannt für sein relativ geringes Risiko für Leberschäden im Vergleich zu anderen anabolen Steroiden .
Eigenschaften
IUPAC Name |
(10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) undec-10-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h4,17,19,21,24-27H,1,5-16,18,20H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMMSNQYOPMLSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)C=CC34C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864361 | |
| Record name | 3-Oxoandrosta-1,4-dien-17-yl undec-10-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13103-34-9 | |
| Record name | Boldenone undec-10-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does boldenone undecylenate exert its anabolic effects?
A1: Boldenone undecylenate, like other AAS, primarily functions by binding to androgen receptors (AR) within cells. [, ] This binding initiates a cascade of events:
- Increased Protein Synthesis: AR activation promotes nitrogen retention, leading to enhanced protein synthesis and muscle growth. [, ]
- Reduced Protein Breakdown: Boldenone undecylenate can suppress the breakdown of muscle proteins, further contributing to muscle mass increase. []
Q2: Does boldenone undecylenate influence the expression of specific genes?
A2: Yes, research suggests that boldenone undecylenate can modulate the expression of various genes. For example, it was found to down-regulate steroidogenic genes, such as StaR and HSD17B3, in rat testes. [] Additionally, it has been shown to upregulate the expression of heat shock protein 90 (Hsp90) in both hepatic and renal tissues. []
Q3: What is the molecular formula and weight of boldenone undecylenate?
A3: The molecular formula of boldenone undecylenate is C30H44O3, and its molecular weight is 452.67 g/mol.
Q4: Is there spectroscopic data available for boldenone undecylenate?
A4: Yes, various spectroscopic techniques have been employed to characterize boldenone undecylenate. Mass spectrometry, particularly triple-quadrupole mass spectrometry (LC-MS/MS), has been widely used to identify and quantify boldenone undecylenate and its metabolites in biological samples. [, , ]
Q5: How stable is boldenone undecylenate under different storage conditions?
A5: The stability of boldenone undecylenate can be influenced by factors like temperature, light exposure, and pH. Specific studies on its stability under various conditions are essential to determine appropriate storage and handling procedures.
Q6: How is boldenone undecylenate metabolized in the body?
A6: Boldenone undecylenate is primarily metabolized in the liver. [, , ] It undergoes hydrolysis to its active metabolite, boldenone. Boldenone can be further metabolized through various pathways, including glucuronidation and sulfation. [, ]
Q7: What is the elimination half-life of boldenone undecylenate?
A7: Boldenone undecylenate exhibits a long elimination half-life, which can vary depending on the species and administration route. In cattle, for instance, intact boldenone undecylenate has been detected up to 11 days after intramuscular administration. []
Q8: What animal models have been used to study the effects of boldenone undecylenate?
A8: Boldenone undecylenate's effects have been investigated in various animal models, including rats, rabbits, horses, and cattle. [, , , , , , , , , , , , , , , , , , , , , , , ] These models provide valuable insights into the compound's effects on growth, reproductive function, and organ systems.
Q9: What are the potential toxic effects of boldenone undecylenate?
A9: Boldenone undecylenate has been associated with various adverse effects in both animals and humans. These can include:
- Hepatotoxicity: Liver damage, as indicated by elevated liver enzymes. [, , , , ]
- Nephrotoxicity: Kidney damage, evidenced by increased creatinine and urea levels. [, , , , , ]
- Reproductive Toxicity: Disruption of hormonal balance and testicular function, potentially leading to infertility. [, , , , , , , , ]
- Cardiovascular Effects: Alterations in blood lipid profiles and potential risks to cardiovascular health. [, ]
Q10: What analytical methods are used to detect boldenone undecylenate in biological samples?
A10: Several analytical techniques are employed for the detection and quantification of boldenone undecylenate and its metabolites, with mass spectrometry (LC-MS/MS) being the most widely used method. [, , ] Other methods like high-performance liquid chromatography (HPLC) are also utilized. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















